N-Boc-trans-4-bromo-3-hydroxypiperidine
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Overview
Description
N-Boc-trans-4-bromo-3-hydroxypiperidine is a chemical compound with the molecular formula C10H18BrNO3 and a molecular weight of 280.16 g/mol . It is a piperidine derivative, where the piperidine ring is substituted with a bromine atom at the 4-position and a hydroxyl group at the 3-position. The compound is protected with a tert-butoxycarbonyl (Boc) group at the nitrogen atom, which is commonly used to protect amines in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-trans-4-bromo-3-hydroxypiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group at the 3-position can be introduced through hydroxylation reactions using suitable reagents.
Bromination: The bromine atom is introduced at the 4-position through bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-trans-4-bromo-3-hydroxypiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group using suitable reagents.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Hydroxylation: Hydroxylating agents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.
Oxidation Products: Oxidation of the hydroxyl group yields ketones or aldehydes.
Reduction Products: Reduction of the hydroxyl group yields methylene derivatives.
Scientific Research Applications
N-Boc-trans-4-bromo-3-hydroxypiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of N-Boc-trans-4-bromo-3-hydroxypiperidine depends on its specific application
Hydroxyl Group: Can form hydrogen bonds with biological molecules, influencing their activity.
Bromine Atom: Can participate in halogen bonding and other interactions.
Comparison with Similar Compounds
N-Boc-trans-4-bromo-3-hydroxypiperidine can be compared with other similar compounds, such as:
N-Boc-trans-4-chloro-3-hydroxypiperidine: Similar structure but with a chlorine atom instead of bromine.
N-Boc-trans-4-fluoro-3-hydroxypiperidine: Similar structure but with a fluorine atom instead of bromine.
N-Boc-trans-4-iodo-3-hydroxypiperidine: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the types of interactions it can form due to the presence of the bromine atom .
Properties
IUPAC Name |
tert-butyl (3R,4R)-4-bromo-3-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWHIAGYBKVHMO-HTQZYQBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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